molecular formula C18H25N5S B2749583 N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379996-76-4

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

カタログ番号 B2749583
CAS番号: 2379996-76-4
分子量: 343.49
InChIキー: RDXNJQJJHAMUKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that targets the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

作用機序

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine targets BTK, a non-receptor tyrosine kinase that plays a critical role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase B (AKT). This leads to the activation of several signaling pathways, including the NF-κB and PI3K/AKT pathways, which promote cell survival and proliferation. N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine binds to the active site of BTK, preventing its phosphorylation and downstream signaling, leading to decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant B cells. In addition, N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis in B cell lines and primary CLL cells. In vivo studies have demonstrated that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues.

実験室実験の利点と制限

One advantage of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the risk of off-target effects. In addition, N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has shown potent antitumor activity in preclinical models of B cell malignancies, suggesting that it may be a promising therapeutic option for patients with these diseases. One limitation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is its limited bioavailability and short half-life, which may require frequent dosing in clinical trials.

将来の方向性

There are several future directions for the development of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine as a therapeutic agent. One direction is the evaluation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine in combination with other targeted agents or chemotherapy drugs, which may enhance its antitumor activity. Another direction is the investigation of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine in other B cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy of this class of drugs for the treatment of B cell malignancies.

合成法

The synthesis of N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine involves several steps, including the reaction of 4-(4-aminopiperidin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide with 4-(4-bromomethylphenyl)thiophenol in the presence of a palladium catalyst. This is followed by a series of purification steps, including column chromatography and recrystallization, to obtain the final product with high purity.

科学的研究の応用

N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine inhibits BTK phosphorylation and downstream signaling pathways in B cells, leading to decreased proliferation and survival of malignant B cells. In vivo studies have demonstrated that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exhibits potent antitumor activity in mouse models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues. These findings suggest that N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine may be a promising therapeutic option for patients with B cell malignancies.

特性

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S/c1-2-16-17(19-7-1)21-13-22-18(16)20-12-14-3-8-23(9-4-14)15-5-10-24-11-6-15/h1-2,7,13-15H,3-6,8-12H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXNJQJJHAMUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=CC=N3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。